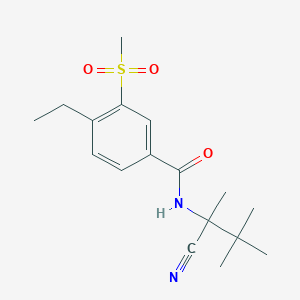
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide, also known as TCMCB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell growth, differentiation, and apoptosis. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to be a potent and selective inhibitor of CK2, with minimal off-target effects.
Biochemical and Physiological Effects
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to regulate the circadian rhythms of cells by inhibiting CK2-mediated phosphorylation of clock proteins. In addition, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to have neuroprotective effects by inhibiting CK2-mediated phosphorylation of tau protein, which is involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in lab experiments is its high potency and selectivity for CK2. This allows for precise and specific inhibition of CK2-mediated processes without affecting other cellular processes. However, one of the limitations of using N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide. Another direction is the use of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in combination with other drugs to enhance their efficacy in the treatment of cancer and other diseases. Furthermore, the role of CK2 in the regulation of circadian rhythms and the development of neurological disorders such as Alzheimer's disease is an area of active research, and N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide can be used as a tool compound to further study these processes.
Synthesemethoden
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide involves the reaction of 4-ethyl-3-methanesulfonylbenzoic acid with 1-cyano-1,2,2-trimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been widely used as a tool compound in scientific research to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has also been used to study the role of CK2 in the regulation of circadian rhythms and in the development of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-4-ethyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-12-8-9-13(10-14(12)23(6,21)22)15(20)19-17(5,11-18)16(2,3)4/h8-10H,7H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRMYSZMDDGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)NC(C)(C#N)C(C)(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)
![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)
![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)





